

Part 1: Executive Summary & Chemical Identity

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Compound of Interest

Compound Name: *L-(+)-2-Phenylglycine-d5*

CAS No.: 1246820-68-7

Cat. No.: B587015

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L-(+)-2-Phenylglycine-d5 (Ring-d5) is a stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine. It serves as a critical internal standard in the quantitative analysis of biological samples and pharmaceutical impurities, particularly in the development of

-lactam antibiotics (e.g., Cephalexin, Ampicillin) where phenylglycine is a key side-chain precursor.

Unlike

-deuterated analogs which can suffer from deuterium loss via racemization/enolization in aqueous solution, the Ring-d5 isotopologue carries the deuterium labels on the stable aromatic ring, ensuring high isotopic integrity during metabolic studies and mass spectrometry workflows.

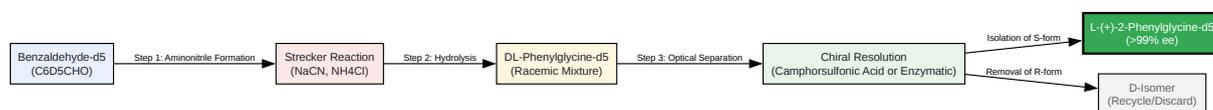
Table 1: Physicochemical Characterization

Property	Data	Notes
Product Name	L-(+)-2-Phenylglycine-d5	Specific L-isomer (S-configuration)
CAS Number	1246820-68-7	Specific for L-(Ring-d5) isomer
Related CAS	358731-96-1 (Racemate d5)	Do not confuse with DL-form
Chemical Formula		5 Deuteriums on Phenyl Ring
Molecular Weight	156.19 g/mol	+5.03 Da shift vs. Unlabelled (151.[1][2]16)
Chirality	L-isomer (-configuration)	(c=1, 1M HCl)
Solubility	Water (Slightly), 1M HCl (Soluble)	Amphoteric nature
Appearance	White crystalline powder	Hygroscopic

Part 2: Synthesis & Production Architecture

The synthesis of **L-(+)-2-Phenylglycine-d5** requires a strategy that introduces the isotope label early (via the precursor) and resolves the chirality late, or utilizes an asymmetric transformation. The most robust industrial route utilizes Benzaldehyde-d5 as the starting material in a Strecker synthesis, followed by classical or enzymatic resolution.

Core Synthesis Workflow (Graphviz)



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Figure 1: Synthetic pathway starting from deuterated benzaldehyde to ensure ring labeling stability.

Technical Insight: Why Ring-d5?

Researchers often ask why the

-deuterated form (C-D at the chiral center) is less preferred for certain applications.

- **Metabolic Instability:** The -proton is acidic (). In biological systems or basic extraction buffers, this proton can exchange with solvent water, leading to loss of the signal (M+1 M+0).
- **Ring Stability:** The aromatic C-D bonds are chemically inert under standard physiological and analytical conditions, making CAS 1246820-68-7 the "Gold Standard" for quantification.

Part 3: Analytical Protocols (LC-MS/MS)

The primary application of **L-(+)-2-Phenylglycine-d5** is as an Internal Standard (IS). The following protocol ensures minimal cross-talk and maximum sensitivity.

Sample Preparation (Protein Precipitation)

- Matrix: Plasma or Cell Culture Media.
- IS Working Solution: Prepare 10 g/mL **L-(+)-2-Phenylglycine-d5** in 50:50 Methanol:Water.
- Protocol:
 - Aliquot 50 L of sample.
 - Add 200

L of Acetonitrile containing 0.1% Formic Acid (to precipitate proteins).

- Add 20

L of IS Working Solution.

- Vortex (30s) and Centrifuge (10,000 x g, 10 min).
- Inject supernatant.

Mass Spectrometry Parameters (MRM)

Using a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis):

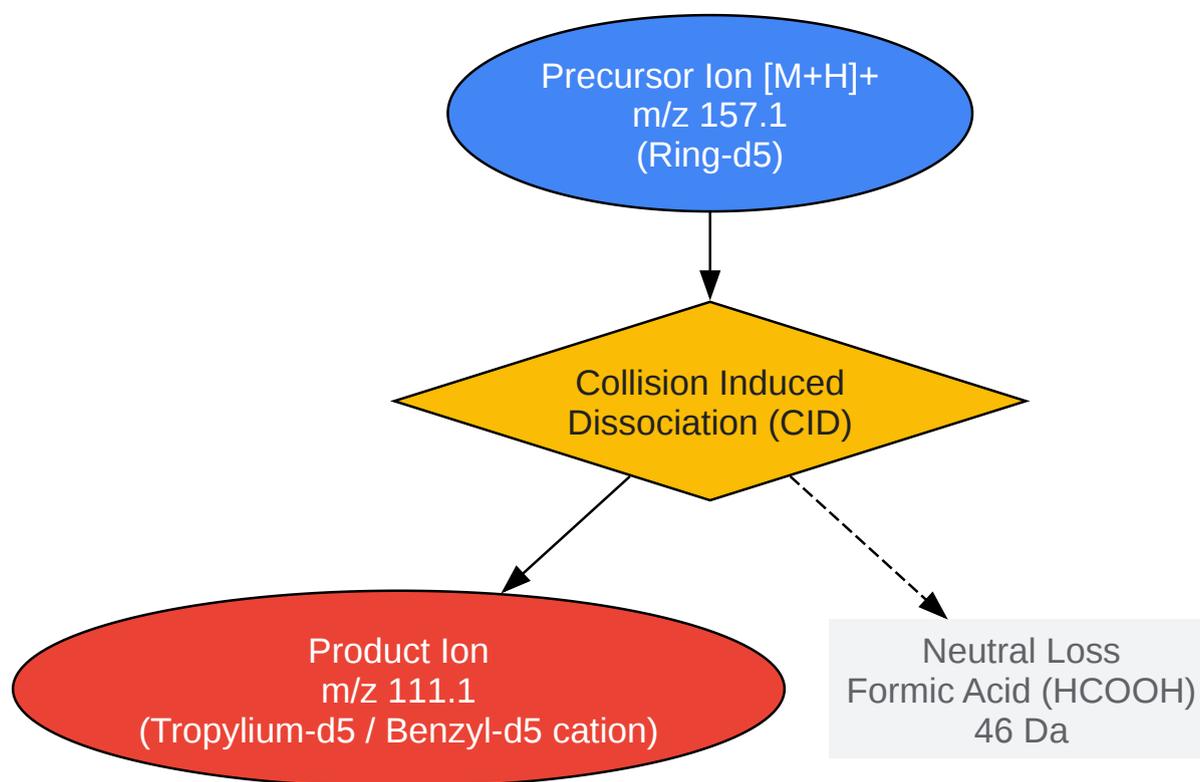
- Ionization: ESI Positive Mode ()).

- Transition Pairs:

Compound	Precursor ()	Product ()	Collision Energy (V)	Mechanism
L-Phenylglycine (Analyte)	152.1	106.1	20	Loss of HCOOH
L-Phenylglycine-d5 (IS)	157.1	111.1	20	Loss of HCOOH (Ring d5 retained)

Note: The +5 Da shift provides sufficient separation to avoid isotopic overlap from the natural M+5 abundance of the analyte.

MS Fragmentation Logic (Graphviz)



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Figure 2: Fragmentation pathway in ESI+ mode. The deuterium label on the ring is retained in the major product ion, ensuring signal fidelity.

Part 4: Applications in Drug Development

Impurity Profiling in Beta-Lactams

Regulatory bodies (FDA/EMA) require strict monitoring of Phenylglycine levels in antibiotics like Cephalexin and Cefaclor.

- Role: Phenylglycine is a starting material.[3][4] Residual amounts are considered process-related impurities.
- Advantage of d5: Traditional UV methods lack specificity at low ppm levels. LC-MS/MS with **L-(+)-2-Phenylglycine-d5** allows for detection limits (LOD) in the low ng/mL range, unaffected by matrix effects from the antibiotic bulk.

Chiral Inversion Studies

Phenylglycine is prone to racemization in vivo.

- Experiment: Dosing **L-(+)-2-Phenylglycine-d5** and monitoring the appearance of D-(-)-2-Phenylglycine-d5 using Chiral LC-MS (e.g., using a Crownpak CR(+) column).
- Result: The d5 label allows researchers to distinguish endogenous phenylglycine (if any) from the administered tracer.

Part 5: Handling & Storage

- Hygroscopicity: Phenylglycine derivatives are hygroscopic. Store in a desiccator.
- Temperature: -20°C for long-term storage to prevent slow oxidative degradation.
- Stability: The C-D bonds on the ring are stable. However, avoid highly basic conditions (pH > 10) for prolonged periods to prevent potential racemization at the α -carbon, even if the deuterium label itself is stable.

References

- CymitQuimica.**L-(+)-2-Phenylglycine-d5** Product Data (CAS 1246820-68-7).[\[1\]Link](#)
- Toronto Research Chemicals (TRC).L-Phenylglycine-d5 Certificate of Analysis.[Link](#)
- Santa Cruz Biotechnology.D,L-2-Phenylglycine-d5 (Racemate Reference).[\[5\]Link](#)
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